ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C18H19N3O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-(3-indol-1-ylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H19N3O3S/c1-3-24-17(23)16-12(2)19-18(25-16)20-15(22)9-11-21-10-8-13-6-4-5-7-14(13)21/h4-8,10H,3,9,11H2,1-2H3,(H,19,20,22) |
InChI Key |
URVPAJXZPUZDJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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